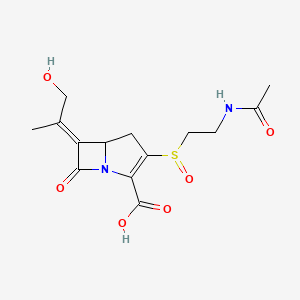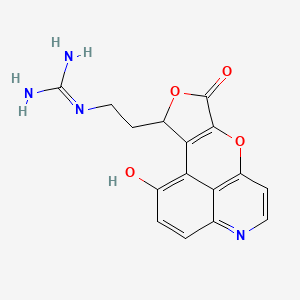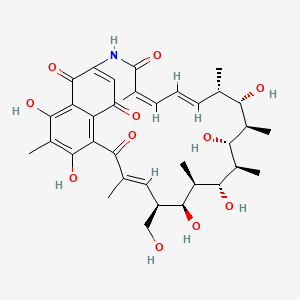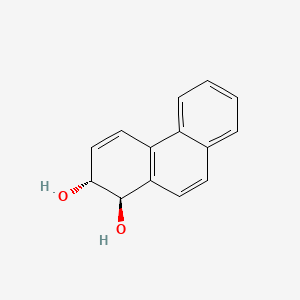
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2S)-1,2-dihydrophenanthrene-1,2-diol.
Aplicaciones Científicas De Investigación
Metabolic Processes and Synthesis
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol has been studied in various metabolic and synthetic processes. Vyas et al. (1982) explored the stereoselective metabolism of its optical isomers by rat liver microsomes, focusing on the formation of diol epoxides from these dihydrodiols (Vyas, Thakker, Levin, Yagi, Conney, & Jerina, 1982). Furthermore, Lorentzen, Sydnes, and Jørgensen (2014) demonstrated the enantioselective synthesis of the compound, contributing to the understanding of its construction in polycyclic aromatic compounds (Lorentzen, Sydnes, & Jørgensen, 2014).
Analytical Techniques
In the field of analytical chemistry, the compound has been utilized in studies like the one by Pampanin et al. (2016), who investigated fixed wavelength fluorescence for detecting polycyclic aromatic hydrocarbon metabolites in fish bile, highlighting the compound's role in analytical methods (Pampanin, Kemppainen, Skogland, Jørgensen, & Sydnes, 2016).
Catalysis and Polymerization
The compound also finds applications in catalysis and polymerization processes. Komarov et al. (2019) utilized similar compounds in the initiation of ring-opening polymerization of cyclic esters, showcasing its potential in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Environmental and Biological Applications
In environmental studies, the compound's metabolites have been analyzed to understand the biotransformation of polycyclic aromatic hydrocarbons, as discussed by Cerniglia and Yang (1984), who studied its metabolism by the fungus Cunninghamella elegans (Cerniglia & Yang, 1984).
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1 |
Clave InChI |
FZOALBNXOKAOEW-ZIAGYGMSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



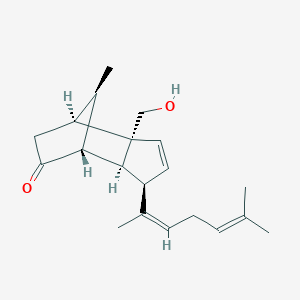
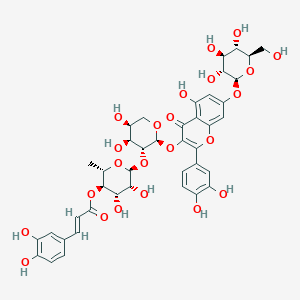

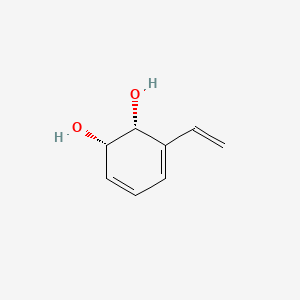
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
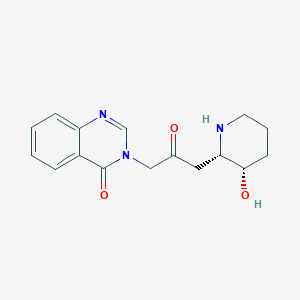
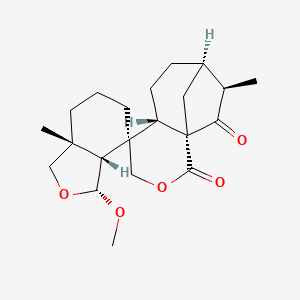
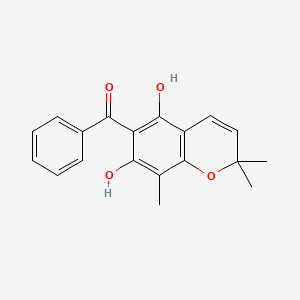
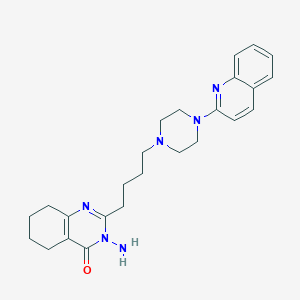
![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

